molecular formula C20H26N2O3S2 B4751244 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine

1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine

Cat. No. B4751244
M. Wt: 406.6 g/mol
InChI Key: GGBDUWSUGRAPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are involved in the development of cancer and autoimmune diseases. By inhibiting BTK, 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine blocks the downstream signaling pathways that lead to the growth and proliferation of cancer cells and the activation of immune cells in autoimmune diseases.
Biochemical and Physiological Effects
1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of BTK activity, the reduction of cytokine production, and the suppression of B-cell activation and proliferation. 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine is its specificity for BTK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing in preclinical studies. However, one limitation of 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine is its relatively short half-life, which may require frequent dosing in clinical trials.

Future Directions

There are several potential future directions for the development of 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine. These include the evaluation of its efficacy in combination with other cancer therapies, the exploration of its potential in the treatment of other autoimmune diseases, and the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine and to optimize its dosing and administration in clinical trials.

Scientific Research Applications

1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine has been studied extensively in preclinical models of cancer and autoimmune diseases. In these studies, 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells and to reduce inflammation in autoimmune diseases.

properties

IUPAC Name

3-(4-propan-2-ylphenyl)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-16(2)18-8-5-17(6-9-18)7-10-19(23)21-11-13-22(14-12-21)27(24,25)20-4-3-15-26-20/h3-6,8-9,15-16H,7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBDUWSUGRAPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Propan-2-yl)phenyl]-1-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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